Tofacitinib citrate

Catalog No.
S545530
CAS No.
540737-29-9
M.F
C₁₆H₂₀N₆O.C₆H₈O₇
M. Wt
504.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofacitinib citrate

CAS Number

540737-29-9

Product Name

Tofacitinib citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C₁₆H₂₀N₆O.C₆H₈O₇

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1

InChI Key

SYIKUFDOYJFGBQ-YLAFAASESA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

CP 690,550, CP 690550, CP-690,550, CP-690550, CP690550, tasocitinib, tofacitinib, tofacitinib citrate, Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Rheumatoid Arthritis

Tofacitinib citrate is currently approved by the FDA for the treatment of moderate to severe rheumatoid arthritis in adults who have not responded adequately to disease-modifying antirheumatic drugs (DMARDs) or are intolerant to them. Several studies have investigated its efficacy and safety in this context:

  • A 2021 study published in Arthritis & Rheumatology compared the effectiveness of tofacitinib citrate with adalimumab, another commonly used treatment for rheumatoid arthritis. The study found that both medications were similarly effective in improving disease symptoms. Source:
  • A 2019 Cochrane Review analyzed data from multiple clinical trials and concluded that tofacitinib citrate was more effective than placebo in reducing pain and joint swelling in patients with rheumatoid arthritis. However, the review also highlighted potential safety concerns associated with the drug, such as an increased risk of infections. Source

Other Potential Applications

Beyond rheumatoid arthritis, tofacitinib citrate is being explored for its potential use in treating various other conditions, including:

  • Psoriatic Arthritis: Studies suggest that tofacitinib citrate may be effective in reducing symptoms of psoriatic arthritis, a chronic inflammatory condition affecting both joints and skin. Source
  • Ulcerative Colitis: Research indicates that tofacitinib citrate could be a promising treatment option for ulcerative colitis, a chronic inflammatory bowel disease. Source:
  • Alopecia Areata: Early studies suggest that tofacitinib citrate might promote hair growth in individuals with alopecia areata, an autoimmune disorder causing hair loss. Source:

Appearance

Powder

UNII

O1FF4DIV0D

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Xeljanz in combination with methotrexate (MTX) is indicated for the treatment of moderate to severe active rheumatoid arthritis (RA) in adult patients who have responded inadequately to, or who are intolerant to one or more disease-modifying antirheumatic drugs.Xeljanz can be given as monotherapy in case of intolerance to MTX or when treatment with MTX is inappropriate (see sections 4.4 and 4.5).
Treatment of rheumatoid arthritis.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L04AA29

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

540737-29-9

Wikipedia

Tofacitinib citrate

FDA Medication Guides

Xeljanz
Xeljanz
Xeljanz XR
Tofacitinib Citrate
TABLET, EXTENDED RELEASE;ORAL
PFIZER
12/14/2021

Use Classification

Human drugs -> Xeljanz -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types